molecular formula C12H10Cl2N4O2S B6065827 2-[(4-AMINO-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]-N-(3,5-DICHLOROPHENYL)ACETAMIDE

2-[(4-AMINO-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]-N-(3,5-DICHLOROPHENYL)ACETAMIDE

Cat. No.: B6065827
M. Wt: 345.2 g/mol
InChI Key: HSQYEAYEKMZYQP-UHFFFAOYSA-N
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Description

This compound features a pyrimidinone-thioacetamide core, with a 3,5-dichlorophenyl substituent on the acetamide group. The pyrimidinone ring (4-amino-6-oxo-1,6-dihydropyrimidin-2-yl) is a heterocyclic scaffold known for its role in medicinal chemistry, particularly in enzyme inhibition and antimicrobial applications . The 3,5-dichlorophenyl group introduces strong electron-withdrawing effects and lipophilicity, which may enhance binding to hydrophobic enzyme pockets or improve membrane permeability.

Properties

IUPAC Name

2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(3,5-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N4O2S/c13-6-1-7(14)3-8(2-6)16-11(20)5-21-12-17-9(15)4-10(19)18-12/h1-4H,5H2,(H,16,20)(H3,15,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSQYEAYEKMZYQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)NC(=O)CSC2=NC(=CC(=O)N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-AMINO-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]-N-(3,5-DICHLOROPHENYL)ACETAMIDE typically involves the alkylation of 6-methyl-2-thiouracil with ethyl chloroacetate in aqueous ethanol in the presence of potassium carbonate at room temperature . The reaction of ethyl 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate with various amines and hydrazine hydrate results in the formation of the corresponding acetamides .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(4-AMINO-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]-N-(3,5-DICHLOROPHENYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.

    Substitution: Nucleophilic substitution reactions can replace the amino or sulfanyl groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, alcohols, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce thiol derivatives.

Scientific Research Applications

2-[(4-AMINO-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]-N-(3,5-DICHLOROPHENYL)ACETAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anticancer and antiviral properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-AMINO-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]-N-(3,5-DICHLOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to the modulation of cellular processes. For example, it may inhibit the activity of enzymes involved in nucleic acid synthesis, thereby exerting its anticancer or antiviral effects .

Comparison with Similar Compounds

Observations :

  • Electron-withdrawing substituents (e.g., Cl, CF₃) may lower melting points compared to electron-donating groups (e.g., CH₃, OCH₃) due to reduced crystallinity.
  • The target compound’s dichlorophenyl group would likely exhibit distinct ¹H-NMR signals (e.g., aromatic protons at δ ~7.2–7.6 ppm) .

Carbonic Anhydrase (CA) Inhibition

  • Target compound hypothesis: The 3,5-dichlorophenyl group’s lipophilicity and steric profile may enhance CA binding compared to monosubstituted analogs. Chlorine atoms could form halogen bonds with active-site residues.

Antimicrobial Potential

While direct data are lacking, pyrimidinone-thioacetamide derivatives are known for antimicrobial activity. The dichlorophenyl group’s hydrophobicity might improve penetration through bacterial membranes compared to polar substituents (e.g., sulfamoyl in compound 20).

Biological Activity

The compound 2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(3,5-dichlorophenyl)acetamide is a derivative of dihydropyrimidine and has garnered attention for its potential biological activities. This article aims to summarize the biological activities associated with this compound, including its anticancer properties, mechanisms of action, and any relevant case studies or research findings.

Chemical Structure and Properties

This compound belongs to a class of molecules known for their diverse biological activities. Its chemical structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C13H11Cl2N3O2S
  • Molecular Weight : 336.22 g/mol

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of dihydropyrimidines have shown cytotoxic effects against various cancer cell lines. In one study, a related compound demonstrated an IC50 value of 0.06 µM against non-small cell lung cancer cells (NCI-H522) and exhibited significant growth inhibition percentages (GI%) across multiple cancer types .

Cancer Cell Line IC50 (µM) GI (%)
NCI-H5220.0631.4
HT290.1025.2
MCF70.2537.7

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis, thereby limiting cancer cell proliferation .
  • Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies and Research Findings

A notable study examined the effects of various derivatives on human cancer cell lines, demonstrating that modifications in the chemical structure significantly influenced their anticancer potency. The study found that introducing electron-withdrawing groups enhanced the cytotoxic effects against breast and colon cancer cells .

Another investigation focused on the antioxidant properties of related compounds, which may provide protective effects against oxidative stress in cancer therapy . The ability to scavenge free radicals could contribute to their overall efficacy in treating malignancies.

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